N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide
Description
N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide is a structurally complex acetamide derivative featuring dual pyrazole moieties with methyl and methylphenyl substituents. Pyrazole-based acetamides are widely studied for their diverse applications in medicinal chemistry and materials science due to their tunable electronic and steric properties. The compound’s synthesis likely involves multi-step condensation reactions, similar to methods described for related pyrazole-acetamide derivatives, such as the use of acetic acid and NaHSO4-SiO2 catalysts under controlled thermal conditions .
Properties
CAS No. |
1006327-23-6 |
|---|---|
Molecular Formula |
C26H29N5O |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)pyrazol-1-yl]-N-[(3-methylpyrazol-1-yl)methyl]acetamide |
InChI |
InChI=1S/C26H29N5O/c1-18-6-10-22(11-7-18)25-21(4)26(23-12-8-19(2)9-13-23)31(28-25)16-24(32)29(5)17-30-15-14-20(3)27-30/h6-15H,16-17H2,1-5H3 |
InChI Key |
SXORHUQXUMCALL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC(=O)N(C)CN3C=CC(=N3)C)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of methyl groups and the acetamide moiety. Common reagents used in these reactions include methyl iodide, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bis(4-methylphenyl) groups introduce significant steric bulk compared to smaller substituents (e.g., acetyl or methoxy groups in ).
- The methylpyrazole side chain contrasts with the thio-phthalazine linker in and the difluoromethyl groups in , affecting electronic properties and solubility.
Spectroscopic and Electronic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, in related compounds, chemical shift differences in regions corresponding to substituent environments (e.g., aromatic protons or methyl groups) reveal electronic effects. In compounds 1 and 7 from , chemical shifts at positions 29–36 (Region B) and 39–44 (Region A) diverged due to substituent-induced electronic changes. Similarly, the target compound’s 4-methylphenyl groups would deshield adjacent protons, producing distinct NMR signals compared to electron-withdrawing groups (e.g., difluoromethyl in ).
Biological Activity
N-methyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-[(3-methyl-1H-pyrazol-1-yl)methyl]acetamide is a complex pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrazole framework, which is known for conferring various biological activities. Its structure includes:
- N-methyl group : Enhances lipophilicity and may influence receptor interactions.
- Pyrazole rings : Known for their role in medicinal chemistry, particularly in anticancer and anti-inflammatory agents.
- Acetamide moiety : Often associated with enhanced biological activity due to its ability to form hydrogen bonds.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 15 | Apoptosis induction |
| Compound B | MCF7 (breast cancer) | 20 | Cell cycle arrest |
2. Antiviral Activity
Similar pyrazole compounds have shown promising antiviral activities. For example, derivatives with structural similarities to this compound have been tested against viral infections such as influenza and HIV, exhibiting significant inhibitory effects.
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, thereby reducing inflammation in various models.
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a closely related pyrazole derivative in a murine model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and weight compared to control groups. Histological analysis showed significant apoptosis in tumor tissues.
Case Study 2: Antiviral Screening
In another study, a library of pyrazole derivatives was screened for antiviral activity against HCV (Hepatitis C Virus). The compound exhibited an EC50 value in the low micromolar range, indicating potent antiviral activity. Further molecular docking studies suggested that it binds effectively to viral proteins.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may mediate its effects on inflammation and cancer.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
